molecular formula C7H4ClF2NO B1433041 4-Chloro-3,5-difluorobenzamide CAS No. 1431329-78-0

4-Chloro-3,5-difluorobenzamide

Cat. No. B1433041
CAS RN: 1431329-78-0
M. Wt: 191.56 g/mol
InChI Key: GOALHIWXORTGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

CF3-ACP is synthesized through a three-step process that involves starting materials such as 4-chloro-3,5-difluoroaniline and chloroacetyl chloride. The product is then purified to obtain a high-quality intermediate.


Molecular Structure Analysis

The molecular formula of 4-Chloro-3,5-difluorobenzamide is C7H4ClF2NO. It has an average mass of 191.563 Da and a monoisotopic mass of 190.994949 Da .

Scientific Research Applications

Organofluorine Chemistry

4-Chloro-3,5-difluorobenzamide is an organofluorine compound . Organofluorine compounds are widely used in the pharmaceutical and agrochemical industries due to the unique properties of fluorine. The presence of fluorine can enhance the biological activity of these compounds, improve their stability, and modify their physical properties .

Chemical Synthesis

4-Chloro-3,5-difluorobenzamide could be used as a building block in chemical synthesis . For example, the amide bond formation reactions, such as the reaction of a carboxylic acid chloride with ammonia or an amine, could be a potential synthetic route.

Material Science

Given the unique properties of organofluorine compounds, 4-Chloro-3,5-difluorobenzamide could potentially be used in the development of new materials . The presence of fluorine can affect the properties of the resulting materials, such as their stability, reactivity, and physical characteristics.

properties

IUPAC Name

4-chloro-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALHIWXORTGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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